2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine
Description
Historical Context and Nomenclature Development
The development of this compound nomenclature reflects the broader evolution of heterocyclic chemistry naming conventions that emerged throughout the twentieth century. The systematic naming of this compound follows International Union of Pure and Applied Chemistry guidelines, which establish the pyrimidine ring as the primary structural backbone with positional numbering determining substituent locations. Historical precedents for piperazine-containing heterocycles trace back to early pharmaceutical research, where compounds such as 1-(2-pyridyl)piperazine were first synthesized and recognized for their analgesic properties. The nomenclature development for pyrimidinylpiperazine derivatives gained particular momentum during the 1950s and 1960s, coinciding with advances in heterocyclic synthesis methodologies and pharmaceutical screening programs.
The systematic approach to naming this compound reflects established conventions where the pyrimidine core structure serves as the principal component, with numerical designations indicating specific substitution patterns. The compound has appeared in scientific literature under various synonymous designations, including 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine, demonstrating the flexibility inherent in heterocyclic nomenclature systems. This naming evolution parallels the broader development of systematic nomenclature in heterocyclic chemistry, where standardization efforts have focused on creating unambiguous identification systems for increasingly complex molecular architectures. The Chemical Abstracts Service registry system has provided definitive identification through the assignment of unique numerical identifiers, ensuring consistent reference across diverse research applications and industrial contexts.
Taxonomic Classification within Heterocyclic Chemistry
This compound occupies a distinct position within the hierarchical classification system of heterocyclic organic compounds, specifically categorized as a member of both piperazine derivatives and pyrimidine analogs. The compound's classification within heterocyclic chemistry encompasses multiple structural features that define its taxonomic position, including its six-membered pyrimidine ring containing two nitrogen atoms in the 1,3-positions and its saturated six-membered piperazine ring containing two nitrogen atoms in the 1,4-positions. This dual heterocyclic nature places the compound within the broader category of nitrogen-containing heterocycles, which represent one of the most extensively studied classes of organic compounds due to their prevalence in biological systems and pharmaceutical applications.
The taxonomic classification further extends to its designation as a diazine derivative, specifically falling under the pyrimidine subcategory of diazines, which distinguishes it from other diazine isomers such as pyrazine and pyridazine. Within the piperazine classification hierarchy, the compound represents a substituted derivative where the isopropyl substituent modifies the electronic and steric properties of the basic piperazine scaffold. The systematic classification places particular emphasis on the compound's functionality as a bridging structure between two distinct heterocyclic systems, creating unique opportunities for molecular recognition and biological activity modulation.
| Classification Level | Category | Structural Feature |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Rings containing heteroatoms |
| Secondary Class | Nitrogen Heterocycles | Nitrogen-containing ring systems |
| Tertiary Class | Diazines | Six-membered rings with two nitrogens |
| Quaternary Class | Pyrimidines | 1,3-diazine ring system |
| Quinary Class | Piperazine Derivatives | Saturated 1,4-diazacyclohexane |
| Substitution Pattern | N-Pyrimidinylpiperazines | Piperazine linked to pyrimidine |
Position in the Broader Pyrimidinylpiperazine Compound Family
This compound belongs to the extensive pyrimidinylpiperazine compound family, which encompasses numerous structural variants sharing the common motif of piperazine rings linked to pyrimidine systems. This compound family has gained considerable attention in medicinal chemistry research due to the diverse biological activities exhibited by family members, including monoamine oxidase inhibitory activity, adenosine receptor antagonism, and central nervous system modulation. The specific substitution pattern in this compound, featuring an isopropyl group at the 4-position of the pyrimidine ring, distinguishes it from other family members and contributes to its unique pharmacological profile.
Comparative analysis within the pyrimidinylpiperazine family reveals structural relationships with compounds such as 2-(1-Piperazinyl)pyrimidine, which serves as the unsubstituted parent compound with molecular formula C₈H₁₂N₄ and molecular weight 164.21 grams per mole. The presence of the isopropyl substituent in this compound introduces additional hydrophobic character and steric bulk compared to the parent structure, potentially influencing binding affinity and selectivity profiles in biological systems. Research investigations have demonstrated that structural modifications within this compound family can significantly impact biological activity, with substituent patterns affecting receptor binding characteristics and metabolic stability profiles.
The compound's position within the family hierarchy is further defined by its relationship to other substituted derivatives, including compounds with varying alkyl, aryl, and functional group substitutions on both the pyrimidine and piperazine rings. Recent synthetic efforts have focused on developing novel pyrimidinylpiperazine derivatives with enhanced selectivity for specific biological targets, particularly in the context of adenosine receptor modulation and phosphodiesterase inhibition. The systematic exploration of structure-activity relationships within this compound family has provided valuable insights into the molecular determinants of biological activity, contributing to rational drug design efforts targeting neurological and inflammatory disorders.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-(1-Piperazinyl)pyrimidine | C₈H₁₂N₄ | 164.21 | Unsubstituted parent compound |
| This compound | C₁₁H₁₈N₄ | 206.3 | Isopropyl substitution at position 4 |
| 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol | C₁₂H₁₉N₃O | 221.30 | Piperidine ring with hydroxyl group |
| 2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine | C₁₂H₂₀N₄ | 220.31 | Multiple substitutions on pyrimidine |
Significance in Contemporary Heterocyclic Chemistry Research
The significance of this compound in contemporary heterocyclic chemistry research extends across multiple domains, including synthetic methodology development, structure-activity relationship studies, and pharmaceutical applications. Contemporary research has particularly focused on the compound's utility as a building block for synthesizing more complex heterocyclic architectures, with emphasis on its role in developing pharmaceutical compounds targeting central nervous system disorders. The compound's unique structural features, combining both piperazine and pyrimidine heterocycles, provide a versatile scaffold for chemical modification and biological activity optimization.
Recent investigative efforts have demonstrated the compound's potential as a ligand in receptor binding studies, particularly in the context of acetylcholinesterase inhibition, which could enhance cholinergic transmission by increasing acetylcholine levels in synaptic environments. This research direction aligns with broader contemporary interests in developing therapeutic agents for neurodegenerative diseases, where cholinergic system modulation represents a promising therapeutic strategy. The compound's structural similarity to established pharmaceutical agents has prompted extensive structure-activity relationship investigations aimed at understanding the molecular determinants of biological activity and selectivity.
The synthesis methodologies developed for this compound have contributed to broader advances in heterocyclic synthesis, particularly in the development of efficient nucleophilic substitution reactions between chloropyrimidines and piperazine derivatives. These synthetic approaches have been optimized for industrial applications, incorporating continuous flow processes and automated reactor systems to enhance efficiency and product quality. The compound's role in contemporary research extends to its applications in chemical biology investigations, where it serves as a molecular probe for studying heterocyclic structure-function relationships and exploring novel therapeutic targets.
Current research trends emphasize the compound's potential in developing selective therapeutic agents with improved pharmacological profiles compared to existing treatments. The ongoing investigation of pyrimidinylpiperazine derivatives, including this compound, represents a significant area of contemporary pharmaceutical research, with particular emphasis on neurological disorder treatments and receptor-selective drug development. These research efforts contribute to the broader understanding of heterocyclic chemistry principles and their applications in medicinal chemistry, positioning the compound as a valuable tool for advancing therapeutic agent development and chemical biology investigations.
Properties
IUPAC Name |
2-piperazin-1-yl-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9(2)10-3-4-13-11(14-10)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMQTCLPBNIGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Acylation of Piperazinyl-Pyrimidine Intermediates
A key industrially relevant route involves acylation of a piperazinyl-substituted pyrimidine intermediate with propionic acid derivatives to install the isopropyl group at the 4-position.
Reaction Conditions and Reagents:
- Starting Material: trans-(4-{4-[2-(4-amino-cyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride monohydrate or related piperazinyl-pyrimidine intermediates.
- Acylating Agents: Propionic acid anhydride, propionyl chloride, or propionic acid bromide.
- Solvents: Apolar solvents such as dichloromethane or toluene.
- Base: Tertiary amines such as triethylamine, N-methylmorpholine, or pyridine.
- Temperature: Typically between 0 and 25 °C, with a preference for 20–25 °C.
- Reaction Time: Approximately 2–3 hours.
- The acylation proceeds efficiently in the presence of a base to neutralize the acid byproducts.
- Using propionic acid derivatives at controlled temperatures yields the desired this compound in high purity and yield (above 95%).
- The process avoids the need for chromatographic purification, which is advantageous for industrial scale-up.
- The reaction mixture is typically worked up by filtration and washing with ion-exchanged water to remove impurities.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Stir slurry of piperazinyl-pyrimidine intermediate in dichloromethane at 10–12 °C | Preparation for acylation |
| 2 | Add triethylamine (base) | Neutralizes HCl formed |
| 3 | Add propionic anhydride dropwise | Acylation of pyrimidine ring |
| 4 | Stir at 20–25 °C for 3 hours | Completion of reaction |
| 5 | Filter precipitate, wash with ion-exchanged water | Purification |
| 6 | Dry product at ≤30 °C | Obtain pure compound |
- Yield: 96.2%
- Melting Point: 248–250 °C
This method is detailed in a patent describing an industrial process for pyrimidinyl-piperazine compounds, emphasizing high yield and purity without chromatography.
Alkylation and Substitution Routes
While direct alkylation of the pyrimidine ring is less commonly reported for this specific substitution pattern, related literature on pyrimidine derivatives indicates that nucleophilic substitution on halogenated pyrimidines with piperazine derivatives is a common approach to introduce the piperazinyl group at the 2-position.
- The pyrimidine ring with halogen substituents (e.g., 2-chloropyrimidine) is reacted with piperazine under reflux in polar aprotic solvents such as acetonitrile.
- Potassium carbonate or similar bases facilitate the substitution.
- The isopropyl group may be introduced either before or after piperazine substitution depending on synthetic strategy.
One example from a related synthetic route involves stirring a mixture of trans-2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl methanesulfonate with (4,5-dichloro-6-piperazin-1-yl-pyrimidin-2-yl)-methylamine and potassium carbonate in acetonitrile at reflux for 15–17 hours, followed by workup and acid treatment to afford the piperazinyl-pyrimidine intermediate.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|---|---|
| Acylation with Propionic Anhydride | Piperazinyl-pyrimidine intermediate | Propionic anhydride, triethylamine | Dichloromethane | 20–25 °C | 96.2 | Filtration, washing | Industrial scale, no chromatography needed |
| Acylation with Propionyl Chloride | Piperazinyl-pyrimidine intermediate | Propionyl chloride, triethylamine | Dichloromethane | 0–5 °C | High (not specified) | Filtration, washing | Controlled low temperature |
| Nucleophilic Substitution | Halogenated pyrimidine | Piperazine, K2CO3 | Acetonitrile | Reflux (~80 °C) | Moderate to high | Filtration, acid treatment | Longer reaction time (15–17 h) |
Research Findings and Optimization Notes
- The purity of the piperazinyl-pyrimidine intermediate is crucial for high overall yield in subsequent acylation steps.
- Avoiding chromatographic purification improves scalability and cost-effectiveness.
- The choice of base and solvent impacts the reaction rate and side-product formation.
- Temperature control during acylation prevents decomposition and maximizes yield.
- Industrial patents highlight the importance of optimizing the intermediate synthesis to achieve >95% yield in the final product.
Scientific Research Applications
Overview
2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine is a heterocyclic organic compound notable for its diverse applications in medicinal chemistry, biological research, and industrial chemistry. Its unique structural features, including a piperazine moiety and an isopropyl group attached to a pyrimidine ring, confer distinct chemical properties that facilitate various interactions with biological targets.
Medicinal Chemistry Applications
1. Drug Development for CNS Disorders
The compound serves as a crucial building block in synthesizing pharmaceuticals aimed at treating central nervous system (CNS) disorders such as anxiety and depression. Its ability to modulate neurotransmitter receptors makes it a promising candidate for antidepressant development. Research indicates that derivatives of this compound can effectively inhibit serotonin receptors, which are pivotal in mood regulation.
2. Enzyme Inhibition Studies
this compound has shown potential as an enzyme inhibitor, particularly in cancer treatment. Modifications at the piperazine position have been linked to enhanced inhibitory potency against PI3Kδ, a critical enzyme involved in cancer signaling pathways. This highlights the compound's utility in designing targeted therapies for cancer.
3. Antiviral Activity
Recent studies have revealed that certain analogues of this compound exhibit antiviral properties, particularly against Chikungunya virus. Structure-activity relationship (SAR) studies show that specific modifications can significantly enhance selectivity and potency against viral targets, making it a candidate for further investigation in antiviral drug development.
Biological Research Applications
1. Mechanistic Studies
The compound is utilized in biological research to explore the mechanisms of action involving enzyme inhibitors and receptor modulators. Its interactions with specific molecular targets facilitate the understanding of biochemical pathways, contributing to advancements in pharmacology and biochemistry.
2. Targeting Specific Pathways
Research has demonstrated that this compound can effectively target specific biochemical pathways involved in various diseases. For instance, its interaction with neurotransmitter receptors allows researchers to study its effects on mood disorders and related conditions.
Industrial Chemistry Applications
1. Agrochemicals Development
The compound's versatile reactivity and stability make it suitable for developing agrochemicals and specialty chemicals. Its structural characteristics allow for various synthetic adaptations, leading to the creation of compounds with desirable agricultural properties.
2. Specialty Chemicals
In industrial settings, this compound is employed in synthesizing specialty chemicals that require specific functional groups or reactivity profiles. This application underscores its importance beyond medicinal uses, extending into broader chemical manufacturing processes.
Notable Research Studies
Several studies have highlighted the biological activities associated with this compound:
CNS Targeting: Research focusing on piperazine derivatives indicates promising activity against serotonin receptors, suggesting potential applications in treating mood disorders.
Enzyme Inhibition: Studies on SAR have shown that subtle changes in substituents can lead to significant differences in inhibitory activity against cancer-related enzymes like PI3Kδ.
Antiviral Properties: Investigations into analogues have identified strong antiviral effects against Chikungunya virus, with selectivity indices indicating their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and electrostatic interactions with the active sites of proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Pyrimidine Ring
Position 4 Substituents
- 4-(Propan-2-yl): The target compound’s isopropyl group balances lipophilicity and steric bulk, which may optimize receptor interactions without excessive hydrophobicity .
- 5-Bromo: 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine introduces a halogen, which can improve binding via halogen bonding but may reduce solubility .
Position 2 Modifications
Piperazine Functionalization
- Sulfonyl Groups: Derivatives such as 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol introduce hydroxyethyl substituents on piperazine, increasing polarity and aqueous solubility .
Physicochemical Properties
Biological Activity
2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system disorders and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a piperazine ring, which is known for its ability to interact with various biological targets due to its hydrogen-bonding capabilities and structural flexibility. The pyrimidine moiety contributes to the compound's pharmacological properties through π-π stacking interactions and electrostatic interactions with target proteins.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperazine component allows for effective binding to active sites on proteins, while the pyrimidine ring enhances the compound's overall stability and binding affinity. This dual interaction facilitates modulation of various biochemical pathways, making it a valuable scaffold in drug design.
Applications in Medicinal Chemistry
1. Central Nervous System Disorders:
- The compound is utilized as a building block in the synthesis of pharmaceuticals aimed at treating conditions such as anxiety and depression. Its ability to inhibit certain neurotransmitter receptors makes it a candidate for further development in this area.
2. Enzyme Inhibition Studies:
- Research has shown that derivatives of this compound can act as potent inhibitors of specific enzymes involved in cancer and inflammatory processes. For instance, studies have identified that modifications at the piperazine position can significantly alter the inhibitory potency against PI3Kδ, a key enzyme in cancer signaling pathways .
3. Antiviral Activity:
- Analogues of this compound have demonstrated antiviral properties, particularly against viruses like Chikungunya. Structure-activity relationship (SAR) studies have revealed that specific modifications can enhance selectivity and potency against viral targets .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Observations |
|---|---|---|
| CNS Disorders | Neurotransmitter receptors | Potential for antidepressant effects |
| Cancer Treatment | PI3Kδ Inhibition | High selectivity observed in modified derivatives |
| Antiviral Activity | Chikungunya Virus | Potent inhibitors identified with selectivity indices |
Notable Research Studies
-
CNS Targeting:
A study highlighted the synthesis of various piperazine derivatives that showed promising activity against serotonin receptors, suggesting potential applications in mood disorders . -
Enzyme Inhibition:
Research focused on the SAR of piperazine-containing compounds has indicated that subtle changes in substituents can lead to significant differences in inhibitory activity against cancer-related enzymes such as PI3Kδ . -
Antiviral Properties:
A recent investigation revealed that certain analogues exhibited strong antiviral effects against Chikungunya virus, with selectivity indices greater than 61, indicating their potential as therapeutic agents .
Q & A
Basic: What are the standard synthetic routes for 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine, and how is structural purity confirmed?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between a pyrimidine precursor and a piperazine derivative. For example:
- Step 1: React 4-chloro-2-isopropylpyrimidine with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–120°C) for 12–24 hours .
- Step 2: Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.
Characterization: - NMR Spectroscopy: - and -NMR confirm substitution patterns (e.g., piperazine N–H protons at δ 2.5–3.5 ppm, pyrimidine protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 235.15) .
Advanced: How can researchers optimize reaction yields when synthesizing analogs with bulky substituents on the piperazine ring?
Answer:
Bulky groups (e.g., aryl sulfonyl or benzyl) may sterically hinder piperazine-pyrimidine coupling. Strategies include:
- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30–60 minutes at 120°C under 250W microwave irradiation) while maintaining yields >70% .
- Solvent Optimization: Replace DMF with 1,4-dioxane or THF to improve solubility of hydrophobic intermediates .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- HPLC-PDA: Assess purity (>95%) using a C18 column (mobile phase: methanol/water 70:30, flow rate 1 mL/min) with UV detection at 254 nm .
- FT-IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at 1600–1650 cm, piperazine N–H bend at 3300–3500 cm) .
Advanced: How can researchers resolve discrepancies in biological activity data between structural analogs?
Answer:
Contradictions often arise from subtle structural variations. For example:
- Case Study: Replacement of a methyl group with trifluoromethyl in the pyrimidine ring (as in ) increased PI3Kα inhibition 10-fold due to enhanced hydrophobic interactions .
- Methodological Fixes:
Basic: What are the primary applications of this compound in pharmacological research?
Answer:
- Target Identification: Acts as a scaffold for kinase inhibitors (e.g., PI3Kα in ) or dopamine receptor modulators (e.g., D3 ligands in ).
- Mechanistic Studies: Used in cellular assays (e.g., flow cytometry for drug efflux in Lucena 1 cells) to probe multidrug resistance pathways .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Temperature Control: Maintain reaction temperatures <100°C to avoid thermal decomposition of the pyrimidine core .
- In Situ Quenching: Add scavengers (e.g., polymer-supported trisamine) to trap excess alkylating agents .
- Process Analytics: Use inline FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion .
Basic: How do researchers validate the stability of this compound under physiological conditions?
Answer:
- pH Stability Assays: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, then quantify degradation via LC-MS .
- Plasma Stability: Test in human plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis susceptibility .
Advanced: How can computational methods guide the design of bioisosteres for this compound?
Answer:
- QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to predict ADMET properties of analogs .
- Scaffold Hopping: Replace the piperazine ring with 1,4-diazepane (as in ) while maintaining hydrogen-bonding capacity .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal: Neutralize reaction waste with 10% acetic acid before disposal in halogenated solvent containers .
Advanced: How can researchers differentiate between regioisomers in analogs with multiple substitution sites?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
